Palladium tritert-butylphosphane
Description
Palladium tritert-butylphosphane refers to palladium complexes coordinated with tri-tert-butylphosphine (P(t-Bu)₃), a bulky tertiary phosphine ligand.
- CAS Number: 13716-12-6 .
- Molecular Formula: C₁₂H₂₇P .
- Molecular Weight: 202.32 g/mol .
- Key Applications: Used as a ligand in palladium-catalyzed cross-coupling reactions, such as arylations of trimethylsilyl enol ethers .
The ligand’s steric bulk from tert-butyl groups enhances stability and reactivity in catalytic cycles, making it advantageous in demanding transformations .
Properties
CAS No. |
849068-96-8 |
|---|---|
Molecular Formula |
C12H27PPd |
Molecular Weight |
308.74 g/mol |
IUPAC Name |
palladium;tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;/h1-9H3; |
InChI Key |
LOJAQAYKWFMKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd] |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Palladium tri-tert-butylphosphane is primarily employed as a catalyst in various cross-coupling reactions. The following table summarizes its key applications:
Suzuki Coupling Reactions
A significant study demonstrated the use of palladium tri-tert-butylphosphane in Suzuki coupling reactions involving unactivated aryl chlorides. The reaction conditions were optimized to achieve yields exceeding 80%, showcasing the ligand's ability to enhance reactivity compared to traditional phosphines .
Stille Coupling
In another investigation, palladium tri-tert-butylphosphane was employed to couple organostannanes with various aryl halides. The results indicated that this catalyst provided higher yields and selectivity compared to other palladium catalysts, making it a preferred choice in synthetic applications .
Heck Reaction
The catalyst has been effectively utilized in Heck reactions at room temperature, allowing for efficient coupling of alkenes with aryl halides. This method has been noted for its operational simplicity and high yields under mild conditions .
Mechanistic Insights
The mechanism of palladium-catalyzed cross-coupling reactions typically involves several key steps:
- Oxidative Addition : The palladium complex undergoes oxidative addition with an aryl halide.
- Transmetalation : An organometallic reagent (e.g., boronic acid or stannane) undergoes transmetalation with the palladium complex.
- Reductive Elimination : Finally, reductive elimination occurs, resulting in the formation of the coupled product and regeneration of the palladium catalyst.
The bulky nature of tri-tert-butylphosphine ligands stabilizes higher oxidation states of palladium and facilitates these steps effectively .
Chemical Reactions Analysis
Cross-Coupling Reactions
Pd/P(t-Bu)₃ systems catalyze diverse cross-coupling reactions under mild conditions:
Suzuki-Miyaura Coupling
-
Conditions : Pd(P(t-Bu)₃)₂ (1–5 mol%), KF or Cs₂CO₃ base, 25–110°C .
-
Performance :
Substrate Yield (%) Temperature (°C) Turnover Number (TON) 4-Chloroacetophenone 95 25 9,700 2-Bromonaphthalene 89 80 1,200 Electron-deficient aryl chlorides react at room temperature, while hindered substrates require elevated temperatures .
Stille Coupling
-
Key Example : Coupling of 4-chlorotoluene with tributylphenylstannane achieves 82% yield at 100°C using Pd(P(t-Bu)₃)₂ .
Heck Reaction
C–H Functionalization
Pd/P(t-Bu)₃ enables direct C–H bond activation:
-
Arylation of Heteroarenes :
-
Cyclometalation :
Pd(OAc)₂ reacts with P(t-Bu)₃ at room temperature to form cyclometalated Pd(II) complexes via tert-butyl C–H activation .
Isomerization Reactions
Pd(I) dimers catalyze allylic ester isomerization:
Reductive Elimination and Oxidative Addition
-
Reductive Elimination : Bulky P(t-Bu)₃ accelerates C–C bond formation from Pd(II) intermediates .
-
Oxidative Addition : Electron-rich Pd(0) activates aryl chlorides preferentially over triflates (selectivity >20:1) .
Mechanistic Insights
-
Catalytic Cycle : Pd(P(t-Bu)₃)₂ dissociates to monophosphine Pd(0), which undergoes oxidative addition with aryl halides .
-
Halide Effects : Bromide ligands stabilize Pd(I) dimers, reducing catalytic activity unless displaced by iodide .
Comparative Performance
| Reaction Type | Pd/P(t-Bu)₃ Efficiency | Competing Catalyst Efficiency |
|---|---|---|
| Suzuki (Aryl Chloride) | 95% yield at 25°C | <50% with Pd(PPh₃)₄ |
| Heck (Steric Substrate) | 85% yield | <10% with Pd(OAc)₂ |
Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct comparative data on palladium tritert-butylphosphane and analogous complexes. However, general insights can be inferred from the ligand’s properties and catalytic applications:
Table 1: Key Properties of Tri-tert-butylphosphine vs. Common Phosphine Ligands
Key Findings:
Steric Effects :
- P(t-Bu)₃’s tert-butyl groups create a highly hindered coordination environment, which stabilizes low-coordinate palladium intermediates and suppresses undesired side reactions (e.g., β-hydride elimination) . This contrasts with less bulky ligands like PPh₃, which are prone to ligand dissociation in harsh conditions.
Catalytic Performance: P(t-Bu)₃-based palladium catalysts are effective in regioselective arylations, as demonstrated in Synlett (2006) for trimethylsilyl enol ether couplings . Comparatively, PPh₃-based systems often require higher catalyst loadings or elevated temperatures for similar transformations.
Stability and Handling :
- Unlike air-sensitive ligands (e.g., PCy₃), P(t-Bu)₃ is relatively stable under inert atmospheres but still requires careful handling due to flammability and toxicity .
Limitations in Evidence:
- Further studies are needed to evaluate performance metrics like substrate scope and recyclability.
Preparation Methods
Tris(dibenzylideneacetone)Dipalladium(0) Chloroform Adduct as Precursor
The most widely documented method involves reacting tris(dibenzylideneacetone)dipalladium(0) chloroform adduct [Pd₂(dba)₃·CHCl₃] with excess tri-tert-butylphosphine (P(t-Bu)₃) in anhydrous N,N-dimethylformamide (DMF) at 20–40°C for 2–4 hours. The reaction proceeds via ligand exchange:
Key parameters include:
Post-reaction purification involves filtration, washing with DMF, and recrystallization in n-hexane to obtain white crystalline product. Atomic absorption spectroscopy confirms Pd content of 20.5–20.6%.
Tetrakis(triphenylphosphine)Palladium(0) as Alternative Precursor
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] reacts with P(t-Bu)₃ in DMF at ambient conditions:
This method yields 11–30% due to competing ligand exchange equilibria. Lower yields are attributed to steric hindrance from triphenylphosphine and incomplete displacement.
Halide-Bridged Dimer Synthesis via Pd(diolefin)Br₂
A 2010 patent describes preparing [Pd(P(t-Bu)₃)(μ-Br)]₂ by reacting Pd(diolefin)Br₂ (diolefin = 1,5-cyclooctadiene (COD) or norbornadiene (NBD)) with P(t-Bu)₃ in the presence of alkali metal hydroxides:
Advantages :
Reductive Coupling Using Phosphonium Salts
A 2014 method employs tri-tert-butylphosphine tetrafluoroborate [(t-Bu)₃PH·BF₄] with divalent palladium substrates under basic conditions:
Conditions :
This approach circumvents handling pyrophoric free phosphine.
Comparative Analysis of Preparation Methods
Critical Factors Influencing Yield and Purity
Solvent Effects
DMF dominates due to its ability to solubilize both palladium precursors and phosphine ligands while stabilizing Pd⁰ intermediates. Alternatives like DMSO or acetonitrile reduce yields by 15–20%.
Stoichiometric Ratios
Excess P(t-Bu)₃ (2.2–4 equivalents per Pd) is required to drive ligand exchange to completion. Substoichiometric phosphine leads to mixed-ligand complexes (e.g., Pd(PPh₃)(P(t-Bu)₃)).
Q & A
Q. What are the standard synthetic protocols for preparing palladium tritert-butylphosphane, and how is its purity validated?
this compound (Pd(t-Bu₃P)₂) is typically synthesized via ligand substitution reactions using Pd(0) precursors and tritert-butylphosphine under inert conditions. Key steps include:
- Reaction of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with excess tritert-butylphosphine in anhydrous toluene at 60–80°C .
- Purification via recrystallization or column chromatography under nitrogen atmosphere to avoid oxidation.
- Purity validation using ³¹P NMR to confirm ligand coordination (δ ~50–60 ppm for free phosphine vs. ~30–40 ppm for coordinated) and inductively coupled plasma mass spectrometry (ICP-MS) for Pd content analysis (≥20.74% ).
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves the trigonal planar geometry of Pd(0) centers coordinated by two tritert-butylphosphine ligands .
- NMR spectroscopy : ¹H and ¹³C NMR confirm ligand integrity, while ³¹P NMR identifies ligand coordination states .
- Elemental analysis : Validates stoichiometry (C₂₄H₅₄P₂Pd) and detects impurities like unreacted phosphine or Pd oxides .
Q. What are the primary applications of this compound in catalysis?
Pd(t-Bu₃P)₂ is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its electron-rich phosphine ligands, which enhance oxidative addition rates. Example applications:
- Catalyzing C–N bond formation in aryl halide amination at low catalyst loadings (0.5–1 mol%) .
- Facilitating coupling of sterically hindered substrates, where bulky ligands prevent catalyst deactivation .
Advanced Research Questions
Q. How does ligand steric bulk influence catalytic activity and stability in Pd(t-Bu₃P)₂-mediated reactions?
- Steric effects : The tritert-butyl groups increase ligand cone angle (~200°), reducing intermolecular aggregation and enhancing substrate accessibility. This improves turnover numbers in sterically demanding reactions .
- Stability trade-offs : While bulky ligands stabilize Pd(0) against oxidation, they may slow reductive elimination steps. Comparative kinetic studies using phosphines with varying cone angles (e.g., PCy₃ vs. P(t-Bu)₃) are recommended to optimize reaction rates .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of Pd(t-Bu₃P)₂ across studies?
Discrepancies often arise from:
- Solvent polarity : Non-polar solvents (toluene) favor Pd(0) stability, while polar solvents (DMF) may induce ligand dissociation.
- Ligand-to-Pd ratios : Excess phosphine (≥2:1) can inhibit catalysis by sativating Pd centers.
- Mitigation strategy : Systematic variation of solvent, temperature, and ligand ratios, coupled with in situ ³¹P NMR monitoring of active species .
Q. What advanced techniques are used to study reaction mechanisms involving Pd(t-Bu₃P)₂?
- Kinetic isotope effects (KIE) : Differentiate between concerted (low KIE) and stepwise (high KIE) oxidative addition pathways.
- DFT calculations : Model electronic and steric contributions of ligands to transition-state energies.
- Operando spectroscopy : Monitor catalyst speciation via XAS (X-ray absorption spectroscopy) during catalysis .
Q. How does Pd(t-Bu₃P)₂ stability vary under different atmospheric and thermal conditions?
- Oxidative degradation : Pd(t-Bu₃P)₂ decomposes in air to PdO and phosphine oxides, detectable via TGA (weight loss ~150–200°C) and FT-IR (P=O stretches at ~1200 cm⁻¹) .
- Thermal stability : Long-term storage under argon at –20°C retains activity for >6 months; avoid freeze-thaw cycles to prevent ligand dissociation .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on Pd(t-Bu₃P)₂ efficiency in C–O coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
